molecular formula C8H12O4 B7948838 2-Butene-1,4-diol diacetate

2-Butene-1,4-diol diacetate

Cat. No.: B7948838
M. Wt: 172.18 g/mol
InChI Key: VZUAUHWZIKOMFC-UHFFFAOYSA-N
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Description

2-Butene-1,4-diol diacetate (CAS 18621-75-5) is a high-value ester derivative of 2-Butene-1,4-diol, characterized by the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound serves as a pivotal intermediate in organic and polymer synthesis. Its significant research value is demonstrated in industrial-scale processes where it is produced with exceptional selectivity (up to 98%) from 1,3-butadiene, acetic acid, and oxygen using palladium-based catalysts such as PdTe/C . A key application of this compound is its role as a protected or activated form of 2-Butene-1,4-diol. It can be hydrolyzed to the diol or serve as a monomeric building block. Furthermore, it undergoes hydrogenation to form 1,4-diacetoxy-butane, a precursor in one of the commercial routes to the important industrial solvent and polymer feedstock, 1,4-butanediol (BDO) . The compound is also a subject of study in catalytic reactions, including ring-closing metathesis and Diels-Alder reactions, making it a versatile reagent for constructing complex molecular architectures . The (Z)-stereoisomer of this compound (CAS 25260-60-0) is characterized by a density of approximately 1.1 g/cm³ and a boiling point of around 230.9 °C at 760 mmHg . Researchers should handle this material with appropriate precautions; it may cause skin, eye, and respiratory irritation, and should be used in a well-ventilated environment with proper personal protective equipment . This product is intended for laboratory and research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-acetyloxybut-2-enyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUAUHWZIKOMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314596
Record name 1,4-Diacetoxy-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18621-75-5
Record name 1,4-Diacetoxy-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18621-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diacetoxy-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Systems and Reaction Conditions

Structured catalysts, such as palladium-deposited fibrous woven cloths, are preferred for their high surface area and mechanical stability. Key parameters include:

  • Catalyst Loading : 4% palladium by mass, deposited via ion exchange from aqueous Na₂PdCl₄ solutions.

  • Temperature : Optimal reaction temperatures range from 352–373 K, balancing conversion rates and selectivity.

  • Pressure : Hydrogen is supplied under isobaric conditions, typically at pressures sufficient to maintain a gas-liquid equilibrium.

  • Solvent : The solvent-free process eliminates mass transfer limitations associated with aqueous systems, improving turnover frequencies.

Table 1: Hydrogenation Performance Under Varied Conditions

Temperature (K)Catalyst Mass (mg)Conversion (%)Selectivity (%)
3521509995
3631009896
373359794

Data adapted from patent US7541501B2.

Mechanistic Insights and Selectivity Control

The hydrogenation proceeds via a semi-hydrogenation mechanism, where the alkyne is selectively reduced to the cis-alkene. The absence of solvents like water minimizes side reactions, such as over-hydrogenation to butanediol. Pulse chemisorption studies confirm that Pd dispersion and solvent polarity critically influence selectivity.

Acetylation of 2-Butene-1,4-diol to Form the Diacetate

Esterification Methodology

The diol is esterified with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction follows a nucleophilic acyl substitution mechanism:

2-butene-1,4-diol+2Ac2OH+2-butene-1,4-diyl diacetate+2AcOH\text{2-butene-1,4-diol} + 2 \, \text{Ac}_2\text{O} \xrightarrow{\text{H}^+} \text{2-butene-1,4-diyl diacetate} + 2 \, \text{AcOH}

Optimization of Reaction Parameters

  • Molar Ratio : A 2:1 molar ratio of acetic anhydride to diol ensures complete acetylation.

  • Catalyst Concentration : 1–2% sulfuric acid by weight achieves optimal reaction rates without promoting side reactions.

  • Temperature : Reactions are conducted at 80–100°C under reflux to maintain kinetic control.

  • Reaction Time : Completion typically occurs within 4–6 hours, monitored via thin-layer chromatography (TLC) or NMR.

Purification and Yield

Post-reaction, the crude product is neutralized with aqueous sodium bicarbonate, followed by distillation under reduced pressure to isolate the diacetate. Typical yields exceed 85%, with purity confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

Hydrogenation-Acetylation vs. Direct Methods

While direct esterification of 2-butyne-1,4-diol is theoretically possible, the hydrogenation-acetylation sequence offers superior regioselectivity and scalability. The two-step approach avoids complications from residual alkyne groups in the final product.

Environmental and Economic Considerations

The solvent-free hydrogenation step reduces waste generation and energy consumption, aligning with green chemistry principles. Additionally, structured catalysts demonstrate recyclability over three cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions: 2-Butene-1,4-diol diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate for Synthesis :
    • 2-Butene-1,4-diol diacetate serves as an important intermediate in the synthesis of various organic compounds. For instance, it can be utilized in cross-metathesis reactions to produce α,ω-difunctional substrates, which are valuable in creating polymers or lactones .
  • Polymer Production :
    • The compound is used to synthesize polyallylic alcohols and other polymeric materials under specific reaction conditions. These polymers have applications in coatings, adhesives, and sealants due to their favorable mechanical properties .
  • Pharmaceutical Applications :
    • It has been noted that derivatives of this compound can serve as precursors for pharmaceutical compounds, including those with potential anti-inflammatory and antioxidant properties .

Case Study 1: Cross-Metathesis with Methyl Oleate

A study explored the cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate to yield new α-hydroxy-ω-carboxylic acid derivatives. This reaction demonstrated the potential for creating complex molecules that could be further processed into valuable chemical products .

Reaction ComponentsProducts Generated
Methyl Oleate + cis-2-butene-1,4-diyl diacetateMethyl 11-acetoxyundec-9-enoate; Undec-2-enyl acetate

Case Study 2: Synthesis of Vitamin Precursors

Research indicates that this compound can be transformed into intermediates for vitamin B6 synthesis. This highlights its role in biochemical pathways and its potential utility in nutraceutical applications .

Mechanism of Action

The mechanism of action of 2-butene-1,4-diol diacetate involves its ability to undergo esterification and hydrolysis reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The pathways involved include ester hydrolysis to release 2-butene-1,4-diol, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

2-Butyne-1,4-diol Diacetate (CAS: 1573-17-7)

  • Structural Difference : Replaces the alkene in 2-butene-1,4-diol diacetate with a triple bond (C≡C), yielding a molecular formula of C₈H₁₀O₄ (vs. C₈H₁₂O₄ for the butene derivative) .
  • Reactivity :
    • The alkyne moiety enables cycloaddition reactions (e.g., Diels-Alder) and aromatic cyclization with benzene/AlCl₃ to form naphthalene derivatives .
    • Less effective in olefin metathesis due to the lack of a reactive double bond .
  • Physical Properties :
    • Lower molecular weight (170.16 g/mol vs. 172.18 g/mol for butene diacetate) and distinct IR absorption bands (C≡C stretch at ~2100 cm⁻¹) .
  • Applications : Used in niche syntheses requiring triple bond reactivity, such as polycyclic aromatic hydrocarbon construction .

1,4-Butanedithiol Diacetate (CAS: MFCD00459869)

  • Structural Difference : Replaces oxygen atoms in the ester groups with sulfur , forming thioesters (C₈H₁₂O₂S₂) .
  • Reactivity :
    • Thioesters exhibit higher nucleophilicity, enabling participation in biochemical pathways (e.g., coenzyme A analogs) .
    • Less stable under acidic conditions compared to oxygen esters.
  • Applications: Limited industrial use but relevant in organosulfur chemistry and specialty polymer synthesis.

2-Butene-1,4-dimethacrylate (CAS: 18621-77-7)

  • Structural Difference : Substitutes acetate groups with methacrylate (CH₂=C(CH₃)COO⁻), increasing molecular weight to 224.25 g/mol .
  • Reactivity :
    • Methacrylate groups facilitate radical polymerization , forming cross-linked polymers with high thermal stability .
  • Physical Properties :
    • Higher boiling point (310.2°C predicted) and density (1.033 g/cm³) compared to butene diacetate .
  • Applications: Key monomer in dental resins, adhesives, and coatings.

2-Butene-1,4-diol Dibutyrate (CAS: 1572-84-5)

  • Structural Difference : Replaces acetate with butyrate esters, increasing molecular weight to 228.28 g/mol .
  • Reactivity :
    • Slower hydrolysis due to longer alkyl chains, enhancing lipophilicity .
  • Physical Properties :
    • Lower solubility in polar solvents compared to diacetate.
  • Applications : Used in plasticizers and slow-release formulations.

Parent Diols: 2-Butene-1,4-diol vs. 2-Butyne-1,4-diol

Property 2-Butene-1,4-diol (CAS: 110-64-5) 2-Butyne-1,4-diol (CAS: 110-65-6)
Molecular Formula C₄H₈O₂ C₄H₆O₂
Boiling Point 235–237°C 238°C (decomposes)
Acidity (pKa) ~14 (weaker acid) ~10 (stronger due to triple bond)
Industrial Production PdTe/C-catalyzed oxidation of butadiene Acetylene hydration
Applications Precursor for diacetates, polymers Explosives, corrosion inhibitors

Biological Activity

2-Butene-1,4-diol diacetate (CAS Registry Number: 18621-75-5) is an organic compound with the formula C8H12O4C_8H_{12}O_4. It is a derivative of butenediol and has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis. This article explores the biological activity of this compound, summarizing its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Weight : 172.1785 g/mol
  • IUPAC Name : this compound
  • Structural Formula : Structural Formula

Synthesis

This compound can be synthesized through various methods, including:

  • Acetylation of 2-butene-1,4-diol using acetic anhydride or acetyl chloride.
  • Diels-Alder reactions involving suitable diene and dienophile combinations.

These synthetic routes are crucial for obtaining the compound in sufficient purity for biological testing.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

Toxicity and Safety

The safety profile of this compound has not been extensively studied. However, related compounds such as 1,4-butanediol have been associated with risks when co-administered with ethanol due to competitive metabolism by alcohol dehydrogenase . Therefore, caution should be exercised in its use.

Study on Antimicrobial Properties

A study conducted on various butenediol derivatives demonstrated that some exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional groups in enhancing biological activity .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
2-butene-1,4-diolModerateLow
This compoundHighModerate

Neuropharmacological Research

Research exploring the effects of butanediol derivatives on behavior in animal models indicated that certain compounds could enhance the sedative effects of ethanol. This suggests a need for further investigation into the neuropharmacological implications of this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-butene-1,4-diol diacetate, and how can purity be optimized?

  • Methodological Answer : A common route involves cross-metathesis of (Z)-2-butene-1,4-diol diacetate with allylic alcohols or olefins using Grubbs catalysts. For example, methanolysis of intermediates derived from cross-metathesis with (Z)-2-butene-1,4-diol diacetate yields diol derivatives with high purity (97% over two steps). However, decomposition may occur under suboptimal conditions, necessitating strict control of reaction time, temperature, and catalyst loading . Purity can be verified via GC-MS or NMR, referencing spectral libraries such as the NIST Chemistry WebBook for comparison .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • GC-MS : For identifying volatile derivatives and detecting byproducts (e.g., decomposition products like undec-2-enyl acetate) .
  • NMR : 1^1H and 13^13C NMR to confirm stereochemistry and functional groups, with comparisons to published spectra (e.g., NIST Standard Reference Database) .
  • ATR-IR : To validate ester carbonyl stretches (~1740 cm1^{-1}) and monitor reaction progress .
  • Chromatography : HPLC with UV detection for quantifying reaction mixtures, as described in EPA/NIH mass spectral protocols .

Advanced Research Questions

Q. How can chemoselectivity challenges in cross-metathesis reactions involving this compound be addressed?

  • Methodological Answer :

  • Catalyst Selection : Grubbs II catalyst (10 mol%) in CH2_2Cl2_2 at 40°C enables selective cross-metathesis with minimal self-metathesis byproducts, as demonstrated in the synthesis of biyouyanagin analogs .
  • Substrate Design : Introducing electron-withdrawing groups (e.g., acetates) enhances regioselectivity. For example, cross-metathesis with methyl oleate selectively forms undec-9-enoate derivatives .
  • Kinetic Control : Shorter reaction times (≤2 hours) and inert atmospheres mitigate decomposition, as observed in diol acetal synthesis .

Q. What mechanistic insights explain the formation of unexpected byproducts (e.g., 2-phenylnaphthylene) in Friedel-Crafts reactions with this compound?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Aluminum chloride catalyzes cyclization of the diacetate with benzene, forming polycyclic aromatics via carbocation intermediates. Byproducts like 2-acetyl-tetrahydronaphthalene suggest competing pathways involving hydride shifts .
  • Side Reactions : Acetate groups may act as leaving groups under acidic conditions, promoting oligomerization. Isolation of acetophenone indicates partial hydrolysis or oxidation .

Q. How does the stereochemistry (Z/E) of this compound influence its reactivity in polymerization or functionalization?

  • Methodological Answer :

  • Polymerization : The Z-isomer’s planar geometry facilitates step-growth polymerization, whereas the E-isomer may introduce steric hindrance.
  • Functionalization : Z-configuration enhances reactivity in Diels-Alder reactions due to favorable orbital overlap, as inferred from studies on diol acetals .

Safety and Stability

Q. What precautions are critical when handling this compound in high-temperature reactions?

  • Methodological Answer :

  • Thermal Stability : Decomposition above 100°C can release acetic acid and reactive olefins. Use reflux condensers and inert gas purging .
  • Personal Protective Equipment (PPE) : Nitrile gloves and fume hoods are mandatory, as per SDS guidelines (CAS 110-64-5) .

Data Contradictions and Resolution

Q. Why do cross-metathesis yields vary widely (e.g., 73% vs. <10%) across studies, and how can reproducibility be improved?

  • Methodological Answer :

  • Catalyst Purity : Grubbs II catalyst activity diminishes with moisture; use freshly opened vials and anhydrous solvents .
  • Substrate Ratios : Excess (Z)-2-butene-1,4-diol diacetate (5.0 equiv) drives reactions to completion, as shown in biyouyanagin synthesis .
  • Byproduct Analysis : TLC monitoring and quenching reactions at partial conversion can isolate intermediates before decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Butene-1,4-diol diacetate
Reactant of Route 2
Reactant of Route 2
2-Butene-1,4-diol diacetate

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